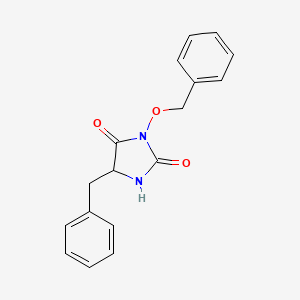
5-Benzyl-3-(benzyloxy)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzyl-3-(benzyloxy)imidazolidine-2,4-dione is a heterocyclic compound that belongs to the class of imidazolidine-2,4-diones These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-3-(benzyloxy)imidazolidine-2,4-dione can be achieved through several synthetic routes. One common method involves the reaction of benzylamine with glyoxylic acid to form an intermediate, which is then cyclized with benzyl chloroformate under basic conditions to yield the desired product . Another approach involves the use of a Bucherer-Bergs reaction, where benzyl isocyanate reacts with glycine derivatives to form the imidazolidine-2,4-dione core .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to confirm the structure and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-3-(benzyloxy)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Substitution: The benzyl and benzyloxy groups can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like benzyl chloride in the presence of a base.
Major Products Formed
Oxidation: Oxidized imidazolidine derivatives.
Reduction: Reduced imidazolidine derivatives.
Substitution: Substituted imidazolidine derivatives with various functional groups.
Scientific Research Applications
5-Benzyl-3-(benzyloxy)imidazolidine-2,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Benzyl-3-(benzyloxy)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, as a PTP1B inhibitor, it binds to the active site of the enzyme, preventing the dephosphorylation of the insulin receptor and thereby enhancing insulin sensitivity . This interaction is crucial for its potential use in treating type 2 diabetes. Additionally, its anticonvulsant activity is attributed to its ability to modulate voltage-gated sodium channels, reducing neuronal excitability .
Comparison with Similar Compounds
Similar Compounds
Imidazolidine-2,4-dione: The parent compound with similar core structure but lacking the benzyl and benzyloxy groups.
Thiazolidine-2,4-dione: A sulfur-containing analog with similar biological activities.
Hydantoin: Another related compound with a similar imidazolidine core but different substituents.
Uniqueness
5-Benzyl-3-(benzyloxy)imidazolidine-2,4-dione is unique due to the presence of both benzyl and benzyloxy groups, which enhance its biological activity and make it a versatile compound for various applications. Its ability to inhibit PTP1B and its potential anticonvulsant properties set it apart from other similar compounds .
Properties
Molecular Formula |
C17H16N2O3 |
|---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
5-benzyl-3-phenylmethoxyimidazolidine-2,4-dione |
InChI |
InChI=1S/C17H16N2O3/c20-16-15(11-13-7-3-1-4-8-13)18-17(21)19(16)22-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,18,21) |
InChI Key |
FTKGEHPLJDGBAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)N(C(=O)N2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


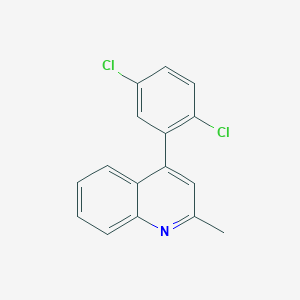
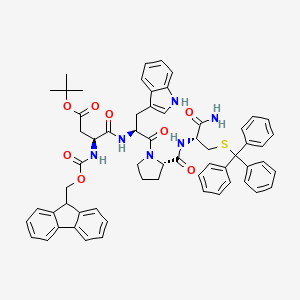
![4H-1-Benzopyran-4-one, 8-[(dimethylamino)methyl]-7-hydroxy-2-phenyl-](/img/structure/B11837611.png)
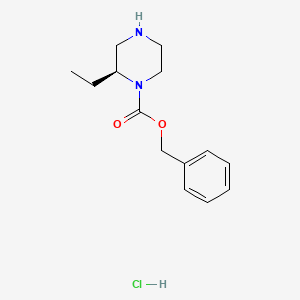

![6',7'-Dimethoxy-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B11837632.png)

![1-(4-Butylphenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11837636.png)
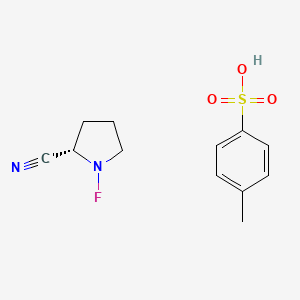
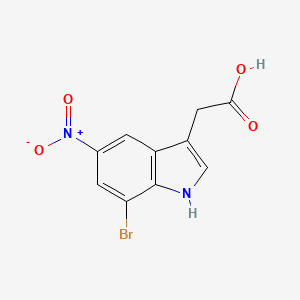
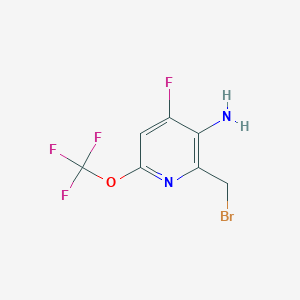


![(S)-5-Benzyl 6-methyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B11837663.png)
